molecular formula C16H14O2 B1605555 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione CAS No. 25855-99-6

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Cat. No.: B1605555
CAS No.: 25855-99-6
M. Wt: 238.28 g/mol
InChI Key: NWJSOXKGXZRQNV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione is an organic compound with the molecular formula C16H16O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation, which involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The diketone structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-phenylpropane-1,3-dione: Similar structure but with a different substitution pattern.

    1-(4-Methylphenyl)-3-phenylbutane-1,3-dione: Contains an additional carbon in the alkyl chain.

    1-(4-Methylphenyl)-3-phenylpropane-1,2-dione: Different position of the ketone groups.

Uniqueness

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione is unique due to its specific diketone structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJSOXKGXZRQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354755
Record name 1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25855-99-6
Record name 1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetophenone (30 grams; 0,25 mol), methyl p-methyltoluate (136 grams; 1.0 mol), xylene (300 ml) and sodium methoxide (17.3 grams; 0.3 mol) were placed into a four-necked round bottom one liter flask equipped as in Example 1. The mixture was heated with stirring to 135°-140° C. and maintained there for 6 hours under a blanket of nitrogen. The procedure set forth in Example 1 was used to recover the desired product, benzoyl p-methylbenzoylmethane (40 grams; 67 weight percent yield) having a purity of 66%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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